molecular formula C20H27N3O5S2 B2421460 ethyl 2-(2-(4-(N,N-dipropylsulfamoyl)benzamido)thiazol-4-yl)acetate CAS No. 361159-80-0

ethyl 2-(2-(4-(N,N-dipropylsulfamoyl)benzamido)thiazol-4-yl)acetate

Cat. No.: B2421460
CAS No.: 361159-80-0
M. Wt: 453.57
InChI Key: MDLNAQQAAJVNPX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-(N,N-dipropylsulfamoyl)benzamido)thiazol-4-yl)acetate is a complex organic compound featuring a thiazole ring, a benzamido group, and a sulfamoyl group. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(4-(N,N-dipropylsulfamoyl)benzamido)thiazol-4-yl)acetate typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of α-haloketones with thiourea to form the thiazole core. Subsequent steps include the introduction of the benzamido group through amide bond formation and the attachment of the sulfamoyl group via sulfonamide chemistry. The final step involves esterification to introduce the ethyl acetate moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, would be employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms might be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(4-(N,N-dipropylsulfamoyl)benzamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitution can take place at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution using halogens or nitrating agents; nucleophilic substitution using alkyl halides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene or thiazole rings.

Scientific Research Applications

Ethyl 2-(2-(4-(N,N-dipropylsulfamoyl)benzamido)thiazol-4-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Investigated for its potential as an antimicrobial, antifungal, or antiviral agent due to the presence of the thiazole ring.

    Medicine: Explored for its potential as an anticancer or anti-inflammatory agent, leveraging the biological activities of its functional groups.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: Exhibits antifungal activity.

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Shows anti-inflammatory properties.

Uniqueness

Ethyl 2-(2-(4-(N,N-dipropylsulfamoyl)benzamido)thiazol-4-yl)acetate is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. The presence of the thiazole ring, benzamido group, and sulfamoyl group allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 2-[2-[[4-(dipropylsulfamoyl)benzoyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5S2/c1-4-11-23(12-5-2)30(26,27)17-9-7-15(8-10-17)19(25)22-20-21-16(14-29-20)13-18(24)28-6-3/h7-10,14H,4-6,11-13H2,1-3H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLNAQQAAJVNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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